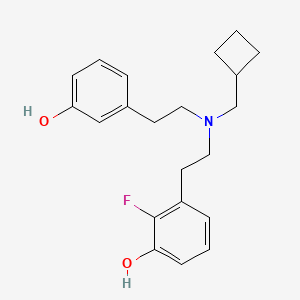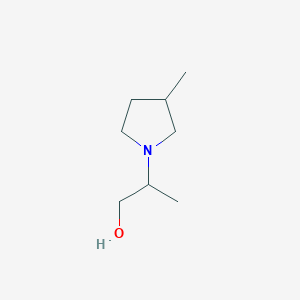
(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with an ethylamine group attached to the 1st position in the (1S) configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine typically involves the following steps:
Bromination: The starting material, 3-methylpyridine, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reduction: The resulting 5-bromo-3-methylpyridine is then reduced to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine can undergo oxidation reactions to form corresponding oxides or N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form various derivatives, such as secondary or tertiary amines, using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyridines. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Secondary or tertiary amines
Substitution: Substituted pyridines
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloproteins and metalloenzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in modulating neurotransmitter activity and its potential use in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale synthesis of active ingredients.
Mécanisme D'action
The mechanism of action of (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The presence of the bromine atom and the ethylamine group allows for specific interactions with target proteins, influencing their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(5-Chloro-3-methyl(2-pyridyl))ethylamine
- (1S)-1-(5-Fluoro-3-methyl(2-pyridyl))ethylamine
- (1S)-1-(5-Iodo-3-methyl(2-pyridyl))ethylamine
Uniqueness
(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits different electronic and steric effects, influencing its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
(1S)-1-(5-bromo-3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3/t6-/m0/s1 |
Clé InChI |
DPNIINIKFQBHRO-LURJTMIESA-N |
SMILES isomérique |
CC1=CC(=CN=C1[C@H](C)N)Br |
SMILES canonique |
CC1=CC(=CN=C1C(C)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


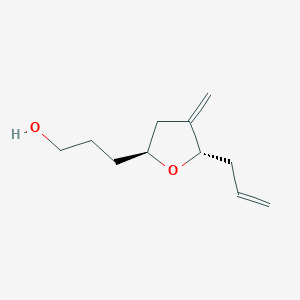

![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
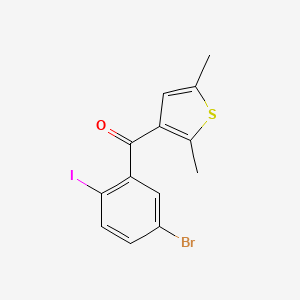
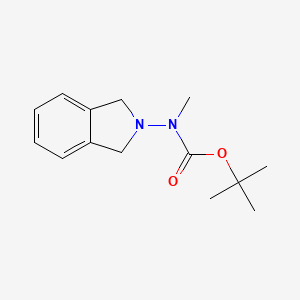
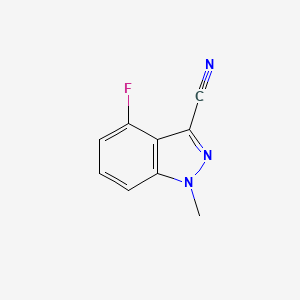
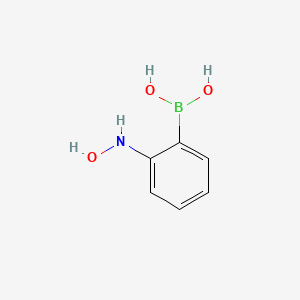
![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
![2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid](/img/structure/B15233517.png)
![(3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15233523.png)
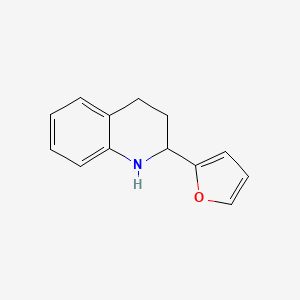
![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)
